molecular formula C5H9NO3 B7767784 Hydroxyproline CAS No. 618-28-0

Hydroxyproline

Cat. No.: B7767784
CAS No.: 618-28-0
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-hydroxy-L-proline is an optically active form of 4-hydroxyproline having L-trans-configuration. It has a role as a human metabolite, a plant metabolite and a mouse metabolite. It is a tautomer of a trans-4-hydroxy-L-proline zwitterion.
Hydroxyproline is a neutral heterocyclic protein amino acid. It is found in collagen and as such it is common in many gelatin products. This compound is mostly used as a diagnostic marker of bone turnover and liver fibrosis. Therapeutically, this compound is being studied as an an experimental medicine but is approved in France as a combination topical gel product called Cicactive for small, superficial wounds.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
4-Hydroxy-L-proline is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Daphnia pulex, Glycine max, and other organisms with data available.
This compound is a nonessential amino acid derivative formed during post-translational protein modification through hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase which requires vitamin C as a co-factor. This compound is a major component of the protein collagen and plays a key role in the stability of the collagen triple helix. It can be used as an indicator to determine the amount of collagen. Increased this compound levels in the urine and/or serum are normally associated with degradation of connective tissue. Vitamin C deficiency decreases the conversion of proline to this compound, which leads to reduced collagen stability.
4-Hydroxyproline (or this compound or Hyp) is a major component of the protein collagen. This compound is produced by hydroxylation of the amino acid proline and is, therefore, a post-translationally modified amino acid. This compound and proline play key roles for collagen stability. In particular, they permit the sharp twisting of the collagen helix. This compound is found in few proteins other than collagen. The only other mammalian protein which includes this compound is elastin. For this reason, this compound content has been used as an indicator to determine collagen and/or gelatin amount in tissue or biological samples. Increased serum and urine levels of this compound have been found in Paget's disease this compound (Hyp) content in biological fluids is used as a parameter of collagen catabolism, especially bone resorption or tissue degradation. Bedridden and elderly individuals show significantly elevated serum levels of this compound in comparison to normal, active individuals Elevated levels of urinary this compound are also indicative of muscle damage Increased reactive oxygen species (ROS) are also known to accelerate collagen degradation. This compound levels increase in cases of depression and stress (A3486, A3487, A3488, A3489).
See also: this compound;  niacinamide (component of);  this compound;  octinoxate (component of) ... View More ...

Mechanism of Action

Target of Action

Hydroxyproline, a neutral heterocyclic protein amino acid, is primarily found in collagen . Collagen is one of the main building blocks of connective tissue such as skin, bone, and cartilage . Thus, the primary targets of this compound are these tissues. When these tissues are damaged, this compound plays a crucial role in their repair .

Mode of Action

This compound is produced by the hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase following protein synthesis . This post-translational modification takes place in the lumen of the endoplasmic reticulum . This compound, along with proline and glycine, are the major components of collagen . They permit the sharp twisting of the collagen helix . In the canonical collagen Xaa-Yaa-Gly triad, a proline occupying the Yaa position is hydroxylated to give a Xaa-Hyp-Gly sequence . This modification of the proline residue increases the stability of the collagen triple helix .

Biochemical Pathways

In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway . Trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate . These pathways help conserve dietary and endogenously synthesized proline and arginine .

Pharmacokinetics

It is known that this compound is mostly used as a diagnostic marker of bone turnover and liver fibrosis . It is also used therapeutically in France as a combination topical gel product called Cicactive for small, superficial wounds .

Result of Action

The presence of this compound in collagen increases the stability of the collagen triple helix . This stability is crucial for the structure and function of connective tissues such as skin, bone, and cartilage . When these tissues are damaged, this compound is necessary for their repair .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound is a post-translational modification that takes place in the lumen of the endoplasmic reticulum . This suggests that factors affecting the endoplasmic reticulum could potentially influence the action of this compound. Additionally, the extracellular space in plants and algae contains up to 10% dry weight of this compound-rich glycoproteins , indicating that the extracellular environment can also play a role in the action of this compound.

Biochemical Analysis

Biochemical Properties

Hydroxyproline and its minor analogue trans-3-hydroxy-l-proline can scavenge reactive oxygen species and have both structural and physiological significance in animals . The formation of trans-4-hydroxy-l-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Cellular Effects

These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival . This compound has a significant impact on various types of cells and cellular processes, influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The amino acid adjacent to the hydroxylation site tends to exert more influence than other sites on hydroxylation determination .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Supplementing trans-4-hydroxy-l-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . This suggests that the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway, and trans-3-hydroxy-l-proline is degraded via the trans-3-hydroxy-l-proline dehydratase pathway to ornithine and glutamate .

Transport and Distribution

It is known that this compound is involved in various metabolic pathways, indicating that it interacts with various transporters or binding proteins .

Subcellular Localization

It is known that this compound is involved in various metabolic pathways, indicating that it may be directed to specific compartments or organelles .

Properties

IUPAC Name

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYEEVYMWASQN-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25249-07-4
Record name L-Proline, 4-hydroxy-, (4R)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25249-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10883225
Record name Hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name Hydroxyproline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14832
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-Hydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

Decomposes
Record name Hydroxyproline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Soluble in water at 0, 25, 50, and 60 °C, 361 mg/mL at 25 °C
Record name Hydroxyproline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Hydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

618-28-0, 51-35-4
Record name DL-Hydroxyproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Hydroxyproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyproline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Hydroxyproline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYPROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMB44WO89X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

274°C, 274 - 275 °C
Record name Hydroxyproline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Hydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyproline
Reactant of Route 2
Hydroxyproline
Reactant of Route 3
Hydroxyproline
Reactant of Route 4
Hydroxyproline
Reactant of Route 5
Hydroxyproline
Reactant of Route 6
Hydroxyproline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.